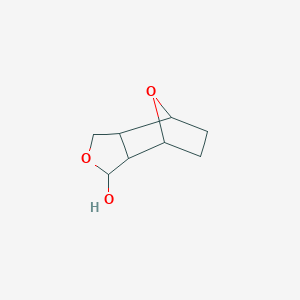
Octahydro-4,7-epoxy-2-benzofuran-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-4,7-epoxy-2-benzofuran-1-ol is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products This compound is characterized by its unique structure, which includes an epoxy group and a hydroxyl group attached to a benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-4,7-epoxy-2-benzofuran-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of ortho-hydroxyphenyl derivatives using hypervalent iodine reagents. For instance, the use of (diacetoxyiodo)benzene in acetonitrile can facilitate the formation of the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed cycloisomerization are examples of methods that can be employed to produce benzofuran derivatives on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: Octahydro-4,7-epoxy-2-benzofuran-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the epoxy group.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of benzofuran ketones or aldehydes.
Reduction: Formation of benzofuran diols.
Substitution: Formation of halogenated benzofuran derivatives.
Aplicaciones Científicas De Investigación
Octahydro-4,7-epoxy-2-benzofuran-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of octahydro-4,7-epoxy-2-benzofuran-1-ol involves its interaction with biological targets through its functional groups. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the epoxy group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt the normal function of microbial cells, leading to their inhibition or death .
Comparación Con Compuestos Similares
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its use in phototherapy for skin conditions.
Uniqueness: Octahydro-4,7-epoxy-2-benzofuran-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Unlike other benzofuran derivatives, its epoxy and hydroxyl groups allow for a broader range of chemical modifications and interactions with biological targets.
Propiedades
Número CAS |
74868-28-3 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
4,10-dioxatricyclo[5.2.1.02,6]decan-3-ol |
InChI |
InChI=1S/C8H12O3/c9-8-7-4(3-10-8)5-1-2-6(7)11-5/h4-9H,1-3H2 |
Clave InChI |
JYTQKTKMMXLVJR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C(C1O2)COC3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


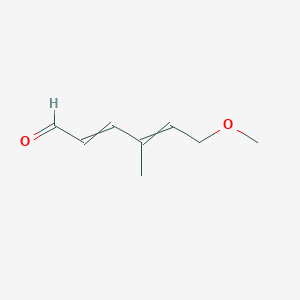


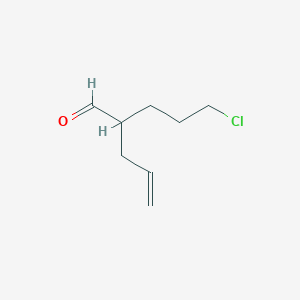

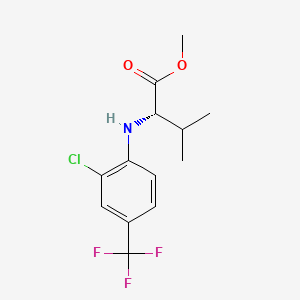
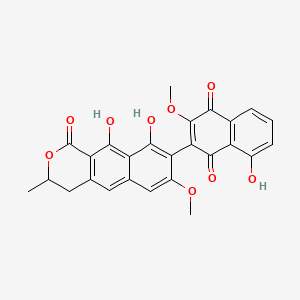
![N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442613.png)
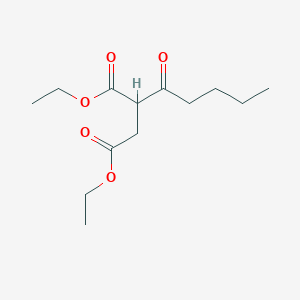
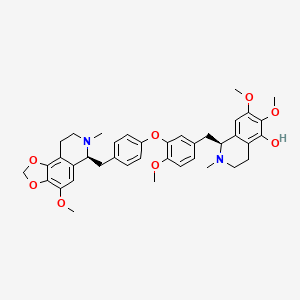
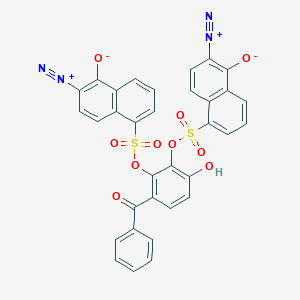
![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)


